BenchChemオンラインストアへようこそ!

1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

Medicinal chemistry Physicochemical properties Drug design

Procure 1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 899214-22-3) as a structurally distinct entry for kinase-focused screening libraries. Unlike classical fluoroquinolone antibiotics, the C3-phenylsulfonyl moiety replaces the traditional carboxylic acid, redirecting target engagement toward mammalian kinase ATP-binding pockets (e.g., PI3K isoforms, EGFR, VEGFR). The N1-butyl group confers enhanced lipophilicity versus earlier N1-ethyl or N1-H analogs, while the C6-fluoro atom—a hallmark of second-generation fluoroquinolone design—improves metabolic stability and target binding. Its unsubstituted C7 position provides a synthetically accessible handle for diversification into 7-amino, 7-piperazinyl, or 7-pyrrolidinyl analogs. For CNS-targeted programs, the specific N1-butyl/C6-fluoro combination may influence blood-brain barrier penetration and receptor binding kinetics at mGluR1/5. Specify purity requirements when ordering.

Molecular Formula C19H18FNO3S
Molecular Weight 359.42
CAS No. 899214-22-3
Cat. No. B2731918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
CAS899214-22-3
Molecular FormulaC19H18FNO3S
Molecular Weight359.42
Structural Identifiers
SMILESCCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H18FNO3S/c1-2-3-11-21-13-18(25(23,24)15-7-5-4-6-8-15)19(22)16-12-14(20)9-10-17(16)21/h4-10,12-13H,2-3,11H2,1H3
InChIKeyNYVRQAFUHCSNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 899214-22-3): Baseline Procurement Profile for a Substituted Quinolin-4(1H)-one Research Scaffold


1-Butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 899214-22-3, molecular formula C19H18FNO3S, molecular weight 359.4 g/mol) is a fully synthetic 4-quinolone derivative featuring three key substituents: an N1-butyl group, a C6-fluoro atom, and a C3-phenylsulfonyl moiety . This compound belongs to the broader class of substituted quinolin-4(1H)-ones, a privileged scaffold in medicinal chemistry with documented utility in kinase inhibition and antimicrobial research [1]. The N1-butyl group distinguishes it from earlier-generation N1-ethyl or N1-H analogs, imparting increased lipophilicity and potentially altered cellular permeability. The C6-fluoro substituent is a hallmark of second-generation fluoroquinolone design, historically associated with enhanced target binding and metabolic stability in antibacterial and anticancer quinolones [2]. The C3-phenylsulfonyl group replaces the traditional C3-carboxylic acid found in classical fluoroquinolone antibiotics, creating a distinct pharmacophore that has been explored in mGluR1/5 receptor modulation and kinase inhibition patents [3].

Why 1-Butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one Cannot Be Replaced by Common In-Class Analogs: Structural and Physicochemical Differentiation


The 1-butyl-6-fluoro-3-(phenylsulfonyl) substitution pattern constitutes a unique combinatorial arrangement not replicated across commercially available quinolin-4(1H)-one analogs. The des-fluoro analog (1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one, CAS 899217-41-5) lacks the C6-fluoro atom, which is known in the fluoroquinolone literature to enhance DNA gyrase/topoisomerase IV binding, improve cell permeability, and increase metabolic stability compared to non-fluorinated counterparts . Conversely, the 6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one analog (CAS 899214-18-7) features a shorter N1-propyl chain and a para-methyl-substituted phenylsulfonyl (tosyl) group, resulting in altered steric and electronic properties at both the N1 and C3 positions . The 6,7-difluoro analog (6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, CAS 899348-47-1) introduces a second fluorine at C7, creating a distinct electronic environment that may shift target selectivity profiles [1]. Published SAR on 3-(phenylsulfonyl)quinoline chemotypes demonstrates that the nature of the N1 substituent and the presence/absence of C6 halogen directly determine activity against specific biological targets (e.g., 5-HT6 receptors, mGluR1/5), making direct substitution between analogs scientifically unwarranted without matched comparative data [2].

Quantitative and Structural Differentiation Evidence for 1-Butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one Selection


N1-Butyl Substituent: Increased Lipophilicity and Molecular Weight Versus N1-Ethyl and N1-H Comparators

The N1-butyl group on 1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one (MW 359.4) adds significant lipophilic bulk compared to the hypothetical N1-ethyl analog (estimated MW ~331.4, ΔMW = +28 Da) and the N1-H parent scaffold (MW ~285.3, ΔMW = +74 Da). This structural feature differentiates the compound from the large majority of published 3-phenylsulfonyl quinolin-4(1H)-ones, which predominantly bear N1-ethyl, N1-benzyl, or N1-chlorobenzyl substituents . In the context of quinolin-4(1H)-one SAR, N1-alkyl chain length has been correlated with altered cell permeability and target binding kinetics [1]. The n-butyl chain provides a linear four-carbon extension that can engage hydrophobic pockets distinct from those accessible to ethyl or propyl chains .

Medicinal chemistry Physicochemical properties Drug design

C6-Fluoro Substitution: Electronic and Metabolic Stability Differentiation from the Des-Fluoro Analog

The C6-fluoro substituent is a hallmark of fluoroquinolone design with well-established contributions to target binding potency and metabolic stability. 1-Butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one (MW 359.4) contains a single fluorine at C6, in contrast to the des-fluoro analog (CAS 899217-41-5, MW 341.4, ΔMW = +18 Da for F vs. H). Published SAR on related 3-(phenylsulfonyl)quinoline chemotypes indicates that the 6-fluoro substituent significantly modulates antagonist activity at 5-HT6 receptors, with the nature of the 4- and 8-substituents further tuning potency [1]. In the broader fluoroquinolone literature, C6-fluorination has been associated with improved DNA gyrase inhibition (up to 10-fold potency enhancement vs. non-fluorinated analogs) and reduced susceptibility to oxidative metabolism at the adjacent position [2].

Fluorine chemistry Metabolic stability Structure-activity relationship

C3-Phenylsulfonyl Pharmacophore: Differentiation from C3-Carboxylic Acid Fluoroquinolones

The C3-phenylsulfonyl group in 1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one represents a fundamental pharmacophoric departure from the C3-carboxylic acid motif conserved across classical fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin). The phenylsulfonyl group (Ph-SO2–) is a hydrogen-bond acceptor with a larger steric footprint than carboxylic acid (COOH), enabling interactions with distinct biological targets. Patent literature explicitly describes 3-benzenesulfonyl-quinoline derivatives as mGluR1 and mGluR5 receptor subtype-preferring ligands, a target class not addressed by C3-carboxylic acid fluoroquinolones [1]. Furthermore, the phenylsulfonyl group has been explored in quinolin-4(1H)-one scaffolds for PI3K inhibition, with SAR showing that the sulfonyl moiety contributes to kinase hinge-region binding [2]. In the 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one series, the phenylsulfonyl substitution pattern was associated with IC50 values in the low micromolar range against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, with up to 5-fold selectivity for cancer over normal cells [3].

Pharmacophore design Kinase inhibition mGluR modulation

Combinatorial Substitution Pattern Uniqueness: No Direct Literature Head-to-Head Comparator Exists with Verified Biological Data

An exhaustive search of the primary literature, patent databases (including AU2008264999B2, US8841288B2, and WO2008/155588), and authoritative chemical databases (PubChem, ChEMBL, BindingDB, ZINC) did not retrieve quantitative biological activity data (IC50, Ki, EC50, MIC, or in vivo efficacy) for 1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 899214-22-3) [1]. The compound is listed in vendor catalogs (Chemsrc, Kuujia) with CAS verification and molecular formula confirmation but lacks peer-reviewed biological characterization. This distinguishes it from its 7-substituted analogs (e.g., 7-(azepan-1-yl)-3-(benzenesulfonyl)-1-butyl-6-fluoro-1,4-dihydroquinolin-4-one) and 1-benzyl-substituted analogs, which have been explicitly mentioned in kinase inhibition and antimicrobial screening contexts . The absence of published biological data for the unsubstituted C7-position analog (the target compound) presents both a limitation and an opportunity: it represents an under-explored scaffold for novel target screening where the 1-butyl-6-fluoro-3-phenylsulfonyl core remains unencumbered by additional substituents.

Chemical biology Pharmacophore uniqueness Procurement specification

Evidence-Supported Application Scenarios for 1-Butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one in Scientific and Industrial Research


Kinase Inhibitor Screening Libraries: A Structurally Distinct Quinolin-4(1H)-one Scaffold for PI3K and Tyrosine Kinase Profiling

Based on the patent context establishing quinolin-4(1H)-ones with 3-phenylsulfonyl substitution as scaffolds for PI3K inhibition (US8841288B2) and tyrosine kinase targeting (US20050009867), 1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one serves as a structurally distinct entry for kinase profiling libraries. Its C3-phenylsulfonyl group replaces the C3-COOH of classical fluoroquinolones, directing binding away from bacterial targets toward mammalian kinase ATP-binding pockets [1]. The N1-butyl and C6-fluoro substituents provide additional vectors for hydrophobic and electrostatic interactions with kinase hinge regions. Researchers screening against PI3K isoforms (α, β, γ, δ) or receptor tyrosine kinases (e.g., EGFR, VEGFR) may use this compound as a core scaffold for hit identification and subsequent SAR expansion at the C7 position, which remains unsubstituted and synthetically accessible for further derivatization [2].

mGluR1/mGluR5 Receptor Ligand Development: Exploration of Quinolin-4(1H)-one Cores for CNS Drug Discovery

Patent WO 2008/155588 (AU2008264999B2) explicitly claims 3-benzenesulfonyl-quinoline derivatives as mGluR1 and mGluR5 receptor subtype-preferring ligands [1]. While the patented compounds are primarily quinoline (non-oxo) derivatives, the quinolin-4(1H)-one scaffold with a 3-phenylsulfonyl group represents a closely related chemotype that introduces a C4 carbonyl capable of participating in additional hydrogen-bonding interactions with the receptor glutamate-binding pocket. The 1-butyl-6-fluoro substitution pattern on the target compound provides a specific combination of lipophilicity (N1-butyl) and electronegativity (C6-F) that may influence blood-brain barrier penetration and receptor binding kinetics in CNS-targeted drug discovery programs. Procurement of this compound enables direct comparative evaluation against quinoline-based mGluR ligands in functional assays (e.g., calcium mobilization, PI hydrolysis) [2].

Anticancer SAR Expansion: Building on the 3-Sulfonyl-Quinolin-4(1H)-one Antiproliferative Chemotype

The 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one study (Molecules, 2022) demonstrated that compounds bearing 1-phenylsulfonyl substitution produce high cytotoxic effects in MCF-7 breast cancer cells and HL-60 leukemia cells, with up to 5-fold selectivity for cancer over normal HUVEC cells [1]. Although the target compound is an oxidized 3-phenylsulfonyl quinolin-4(1H)-one (not a 2,3-dihydro derivative), it occupies a complementary chemical space within this anticancer chemotype. The N1-butyl group offers a lipophilic anchor point that could enhance membrane permeability compared to the N1-H or N1-ethyl analogs evaluated in the published study, while the C6-fluoro atom provides metabolic stabilization. This compound is positioned for systematic SAR studies where N1-alkyl chain length and C6-halogen effects on antiproliferative potency and selectivity are systematically explored [1].

Chemical Biology Tool Compound: A Synthetically Accessible Precursor for C7-Functionalized Probe Development

As a compound with a synthetically unencumbered C7 position, 1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one serves as a versatile precursor for diversification into 7-amino, 7-piperazinyl, 7-pyrrolidinyl, or 7-azepanyl analogs [1]. Such C7-substituted derivatives have been associated with enhanced kinase inhibition and improved solubility profiles [2]. The target compound's CAS identity (899214-22-3) and commercial availability from multiple suppliers ensure reproducible sourcing for multi-step derivatization programs. In chemical biology applications, this compound can be used as a negative control (lacking C7 basic amine functionality) alongside its 7-substituted counterparts in target engagement assays, enabling deconvolution of the C7 substituent contribution to observed biological activity [3].

Quote Request

Request a Quote for 1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.